molecular formula C10H12F3N3O2 B6437021 1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one CAS No. 2549003-33-8

1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one

Cat. No.: B6437021
CAS No.: 2549003-33-8
M. Wt: 263.22 g/mol
InChI Key: SSLJMEQTMTXGPE-UHFFFAOYSA-N
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Description

1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one is an organic compound known for its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, followed by cyclization and functional group modifications to achieve the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .

Properties

IUPAC Name

1-methyl-3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-15-3-2-14-8(9(15)17)18-7-4-16(5-7)6-10(11,12)13/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLJMEQTMTXGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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